
N-(2,5-Dimethylphenyl)-3-oxo-2-(Pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-Benzothiazin-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiazine core, followed by the introduction of the sulfonamide and pyrrolidine groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazine ring system would likely contribute to the rigidity of the molecule, while the pyrrolidine and sulfonamide groups could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the benzothiazine ring could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen
- Trypanosoma brucei rhodesiense, der Erreger der Schlafkrankheit, stellt in bestimmten Regionen eine erhebliche Bedrohung für die Gesundheit dar. Bestehende Behandlungen wie Melarsoprol haben aufgrund ihrer Toxizität Einschränkungen. Neue Verbindungen, einschließlich 2-Aminopyrimidinderivate, wurden auf ihre antitrypanosomale Aktivität untersucht. Einige dieser Derivate zeigen vielversprechende Wirkungen gegen T. brucei rhodesiense .
- Plasmodium falciparum, der Auslöser von Malaria, ist nach wie vor eine globale Gesundheitsherausforderung. Die Resistenz gegen bestehende Therapien erfordert die Suche nach alternativen antimalariellen Verbindungen. Substituierte Pyrimidine, einschließlich 2-Aminopyrimidine, haben eine antiplasmodiale Aktivität gezeigt. Diese Verbindungen könnten als potenzielle Kandidaten für die Malariabehandlung dienen .
- Forscher haben synthetische Wege zur Herstellung von 2-Aminopyrimidinderivaten aus acyclischen Ausgangsmaterialien entwickelt. Das mehrstufige Verfahren umfasst Ringschluss, Aromatisierung, S-Methylierung, Oxidation und Guanidinbildung. Das Verständnis dieser synthetischen Wege trägt zur Arzneimittelentwicklung und pharmazeutischen Chemie bei .
- Die Untersuchung des Einflusses struktureller Modifikationen auf die antitrypanosomale und antiplasmodiale Aktivität ist entscheidend. Forscher analysieren, wie Substitutionen an der Aminogruppe und am Phenylring die biologische Wirksamkeit beeinflussen. SAR-Studien leiten die weitere Optimierung dieser Verbindungen .
- Angesichts des dringenden Bedarfs an neuen antitrypanosomalen und antimalariellen Medikamenten untersuchen Forscher die Wiederverwendung bestehender Verbindungen. N-(2,5-Dimethylphenyl)-3-oxo-2-(Pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-Benzothiazin-6-sulfonamid könnte gegen andere parasitäre Krankheiten oder molekulare Ziele evaluiert werden .
- Die Beurteilung der pharmakokinetischen Eigenschaften und Zytotoxizität dieser Derivate ist unerlässlich. Forscher untersuchen ihre Absorption, Verteilung, Metabolisierung und Ausscheidung. Darüber hinaus werden Sicherheitsprofile bewertet, um unerwünschte Wirkungen zu minimieren .
Antitrypanosomale Aktivität
Antiplasmodiale Aktivität
Chemische Synthese und Pharmazeutische Chemie
Struktur-Wirkungs-Beziehung (SAR)-Studien
Arzneimittel-Repurposing und Zielerkennung
Pharmakokinetik und Toxizitätsstudien
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form N-(2-chloroacetylthio)pyrrolidine-1-carboxamide. The resulting compound is then reacted with 2,5-dimethylphenylsulfonyl chloride to form N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetyl chloride", "pyrrolidine-1-carboxylic acid", "2,5-dimethylphenylsulfonyl chloride" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chloroacetylthio)aniline.", "Step 2: 2-(2-chloroacetylthio)aniline is then reacted with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-chloroacetylthio)pyrrolidine-1-carboxamide.", "Step 3: N-(2-chloroacetylthio)pyrrolidine-1-carboxamide is then reacted with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide." ] } | |
CAS-Nummer |
1239714-04-5 |
Molekularformel |
C22H26N4O3S |
Molekulargewicht |
426.54 |
IUPAC-Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[(4-propan-2-ylphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14(2)18-9-7-17(8-10-18)13-23-21(27)20-16(4)24-25-22(20)30(28,29)26-19-11-5-15(3)6-12-19/h5-12,14,26H,13H2,1-4H3,(H,23,27)(H,24,25) |
InChI-Schlüssel |
DBIVCEBPCFQHSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)C(C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
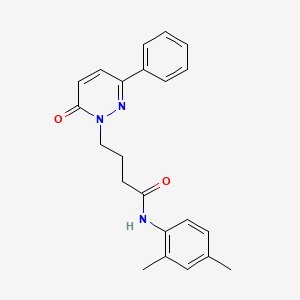
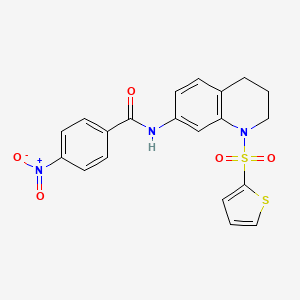


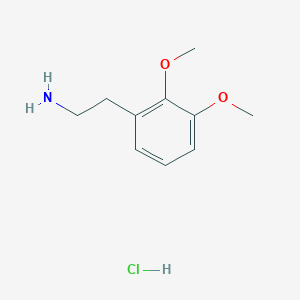
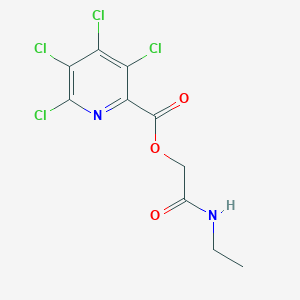
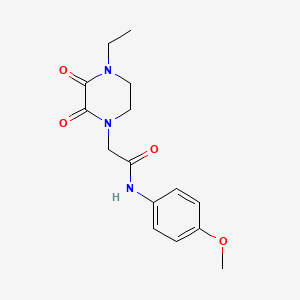


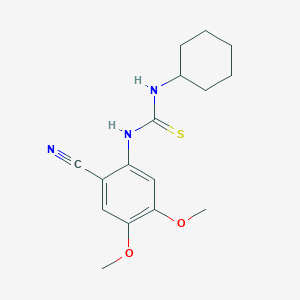
![2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2441266.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)
![2-(2-Chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2441268.png)